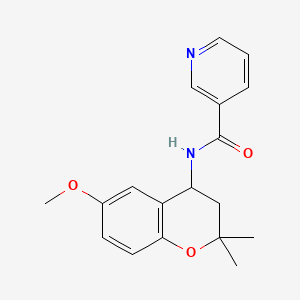![molecular formula C17H24N4O2S B5466524 1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5466524.png)
1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the growth and replication of cancer cells, fungi, and viruses. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the growth and replication of cancer cells, fungi, and viruses. The compound has also been shown to induce apoptosis in cancer cells. The compound has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine in lab experiments is its potential applications in medicinal chemistry. The compound has been shown to have anticancer, antifungal, and antiviral properties. Another advantage is that the compound has low toxicity in vitro and in vivo. However, one of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine. One direction is to study the compound's mechanism of action in more detail. Another direction is to develop new derivatives of the compound with improved activity and selectivity. Additionally, the compound could be studied for its potential applications in other areas of medicinal chemistry, such as antibacterial and antiparasitic agents. Finally, the compound could be studied for its potential applications in drug delivery systems.
Synthesemethoden
1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine has been synthesized using various methods. One of the most commonly used methods involves the reaction of 1-(2-bromoethyl)-4-phenylsulfonylpiperazine with 1-propylimidazole in the presence of a palladium catalyst. Another method involves the reaction of 1-(2-bromoethyl)-4-phenylsulfonylpiperazine with 1-propyl-2-aminomethylimidazole in the presence of a base. The compound has also been synthesized using other methods, including the reaction of 1-(2-bromoethyl)-4-phenylsulfonylpiperazine with 1-propyl-1H-imidazole-2-carbaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine has potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antiviral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of fungi and viruses. The compound has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[(1-propylimidazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-2-9-20-10-8-18-17(20)15-19-11-13-21(14-12-19)24(22,23)16-6-4-3-5-7-16/h3-8,10H,2,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLATUJSOOICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(methylamino)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5466443.png)
![5-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466448.png)
![1-[4-biphenylyl(phenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5466452.png)
![3-hydroxy-3-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5466468.png)
![4-fluoro-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466479.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5466483.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5466484.png)
![N-[3-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5466487.png)
![(1R*,2R*,6S*,7S*)-4-(2-phenoxybenzoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5466492.png)
![ethyl 1-[3-(3-tert-butylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466504.png)

![4-chloro-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5466532.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5466545.png)
![N-cycloheptyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5466547.png)